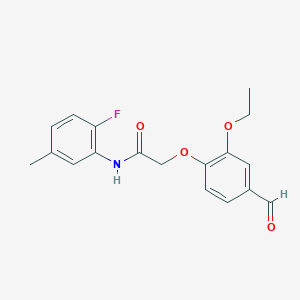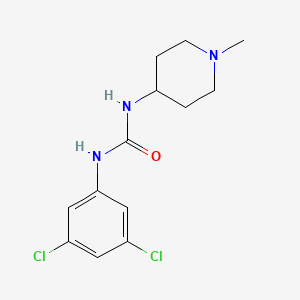![molecular formula C15H18N4 B5322130 4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)
4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine is a chemical compound that has shown significant potential in scientific research. This compound belongs to the class of pyrimidine derivatives and has been studied for its potential use in various fields, including medicinal chemistry and pharmacology.
作用机制
The mechanism of action of 4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine is not fully understood. However, studies have suggested that this compound may act as an inhibitor of various enzymes and receptors, including tyrosine kinases, phosphodiesterases, and adenosine receptors. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and modulate the immune system. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine in lab experiments include its high potency and selectivity, as well as its ability to modulate multiple signaling pathways. However, the limitations of this compound include its low solubility and stability, as well as its potential toxicity.
未来方向
There are several future directions for the study of 4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine. These include:
1. Further investigation of the mechanism of action of this compound, particularly its interaction with various enzymes and receptors.
2. Development of more stable and soluble derivatives of this compound for use in pharmacological studies.
3. Exploration of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Investigation of the potential use of this compound as a diagnostic tool in imaging studies.
5. Study of the potential toxicity of this compound and its derivatives in animal models.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in scientific research. This compound has been studied for its potential use in various fields, including medicinal chemistry and pharmacology. Further investigation of this compound and its derivatives may lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of 4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine involves the reaction of 4-(4-pyridinyl)-3-buten-1-ol with 2-amino-4,5-dimethylpyrimidine in the presence of a base. The reaction proceeds through the formation of an azetidine intermediate, which undergoes cyclization to form the final product. The yield of this synthesis method is reported to be 70-80%.
科学研究应用
4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine has been studied for its potential use in various fields, including medicinal chemistry and pharmacology. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases. It has also been studied for its potential use as a diagnostic tool in imaging studies.
属性
IUPAC Name |
4-ethyl-5-methyl-2-(3-pyridin-4-ylazetidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-3-14-11(2)8-17-15(18-14)19-9-13(10-19)12-4-6-16-7-5-12/h4-8,13H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNNAMCVBQHNLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NC=C1C)N2CC(C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5322048.png)
![N~2~-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5322055.png)
![5-({3-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}methyl)-2-(1-piperidinyl)pyrimidine](/img/structure/B5322060.png)
![2-[2-(1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5322063.png)
![2-[2-(6-nitro-1,3-benzodioxol-5-yl)vinyl]pyridine](/img/structure/B5322070.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5322121.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)

![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)

![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)